Enhanced Anti-Ulcer Potency: Lower Dose Required for 100% Protection Compared to Chloro and Dimethoxy Analogs
In a Shay rat model of gastric ulceration, (E)-4-(4-fluorophenyl)-4-oxo-2-butenoic acid (Example 3) achieved 100% protection at a 10 mg/kg oral dose, compared to 25 mg/kg for the 4-chloro analog (Example 2) and 20 mg/kg for the 3,4-dimethoxy analog (Example 1) [1]. This represents a 2.5-fold potency advantage over the chloro derivative and a 2.0-fold advantage over the dimethoxy derivative, demonstrating that fluorine substitution on the phenyl ring is not interchangeable and confers superior gastroprotective efficacy [1].
| Evidence Dimension | Oral dose required for 100% ulcer protection in Shay rat model |
|---|---|
| Target Compound Data | 10 mg/kg (Example 3) |
| Comparator Or Baseline | 4-Chloro analog (Example 2): 25 mg/kg; 3,4-Dimethoxy analog (Example 1): 20 mg/kg |
| Quantified Difference | 2.5-fold lower than 4-Cl; 2.0-fold lower than 3,4-diOMe |
| Conditions | Shay rat model; oral administration; 16-hour post-treatment assessment |
Why This Matters
This data directly informs procurement for anti-ulcer research, as the fluorophenyl derivative provides the highest potency, reducing the amount of compound needed per study.
- [1] U.S. Patent No. 4,483,868. (1984). Gastro-protecting activity, Table 2. U.S. Patent and Trademark Office. View Source
